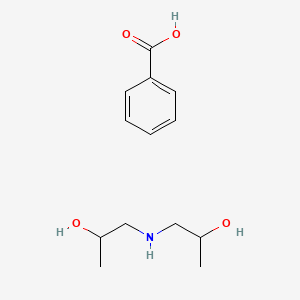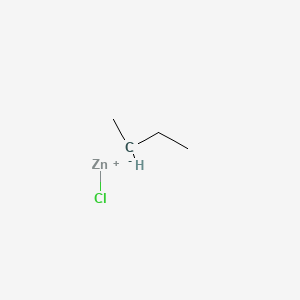
butane;chlorozinc(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane;chlorozinc(1+) is a compound that combines butane, a simple alkane with the formula C₄H₁₀, and chlorozinc(1+), a cationic form of zinc chloride
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of butane;chlorozinc(1+) typically involves the reaction of butane with zinc chloride under specific conditions. One common method is the chlorination of butane to form chlorobutane, followed by the reaction with zinc chloride to form the desired compound. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the chlorination process.
Catalysts: Catalysts such as dimethyl sulfoxide (DMSO) can be used to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of butane;chlorozinc(1+) may involve large-scale chlorination reactors where butane is continuously fed and reacted with chlorine gas in the presence of zinc chloride. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Butane;chlorozinc(1+) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it back to its constituent elements.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include oxygen and peroxides.
Reducing Agents: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution Reagents: Halogenating agents like chlorine or bromine are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield butanol or butanoic acid, while substitution reactions can produce various halogenated butanes .
Applications De Recherche Scientifique
Butane;chlorozinc(1+) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound’s reactivity makes it useful in biochemical studies involving enzyme-catalyzed reactions.
Medicine: Research is ongoing into its potential use in drug synthesis and as a precursor for pharmaceuticals.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals .
Mécanisme D'action
The mechanism by which butane;chlorozinc(1+) exerts its effects involves the interaction of the zinc cation with various molecular targets. The zinc ion can coordinate with electron-rich sites on organic molecules, facilitating reactions such as nucleophilic substitution and electrophilic addition. These interactions are crucial for the compound’s role in catalysis and organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butane: A simple alkane with similar structural properties but lacking the reactivity imparted by the zinc cation.
Chlorobutane: A halogenated derivative of butane, which shares some reactivity but differs in its applications and chemical behavior.
Zinc Chloride: A common reagent in organic synthesis, used for its catalytic properties .
Uniqueness
Butane;chlorozinc(1+) is unique due to the combination of butane’s hydrocarbon structure with the reactivity of the zinc cation. This dual nature allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
74133-06-5 |
|---|---|
Formule moléculaire |
C4H9ClZn |
Poids moléculaire |
157.9 g/mol |
Nom IUPAC |
butane;chlorozinc(1+) |
InChI |
InChI=1S/C4H9.ClH.Zn/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
AOBPAYVYVWNNMC-UHFFFAOYSA-M |
SMILES canonique |
CC[CH-]C.Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


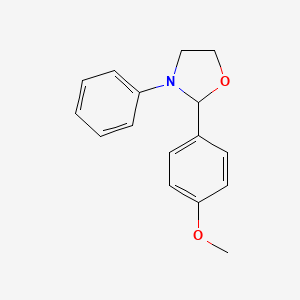


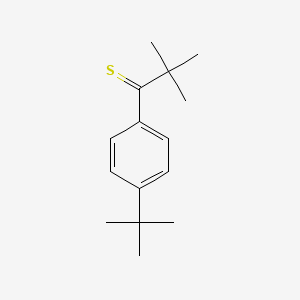
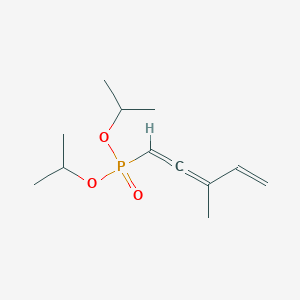

![{[5-(Methylsulfanyl)pentyl]oxy}benzene](/img/structure/B14457972.png)
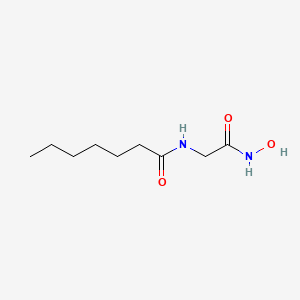

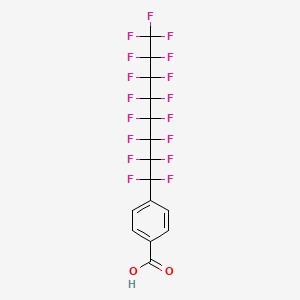
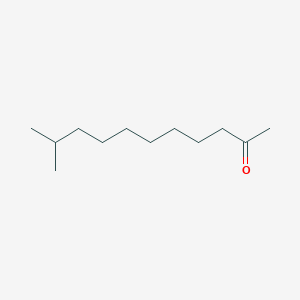
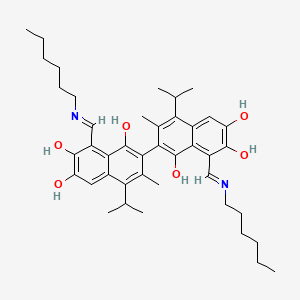
![5-Thiabicyclo[2.1.0]pent-2-ene](/img/structure/B14457992.png)
